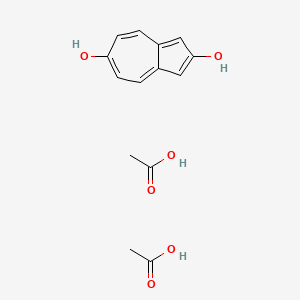![molecular formula C16H18O5 B14486712 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol CAS No. 65659-47-4](/img/structure/B14486712.png)
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is an organic compound with the molecular formula C16H26O7 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol typically involves the reaction of 2-phenoxyethanol with ethylene oxide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of 2-phenoxyethanol attacks the ethylene oxide, forming an ether linkage. This process is repeated to achieve the desired degree of polymerization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of ether linkages, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
Applications De Recherche Scientifique
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol involves its interaction with various molecular targets and pathways. The hydroxyl and ether groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity, cell signaling pathways, and gene expression. Its antioxidant properties may also play a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A simpler analog with similar ether and hydroxyl groups.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}phenol: A compound with additional ethylene oxide units, leading to different physical and chemical properties.
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is unique due to its specific arrangement of ether and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
65659-47-4 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O5/c17-9-10-19-15-7-3-4-8-16(15)21-12-11-20-14-6-2-1-5-13(14)18/h1-8,17-18H,9-12H2 |
Clé InChI |
ZOTRSRATCWLBBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



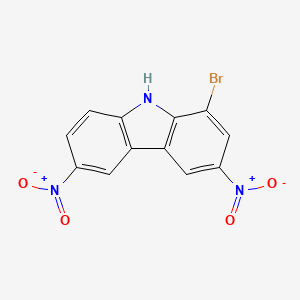
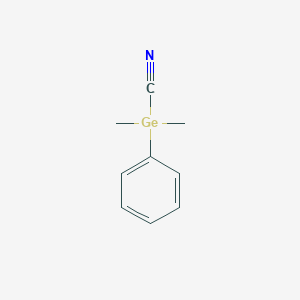
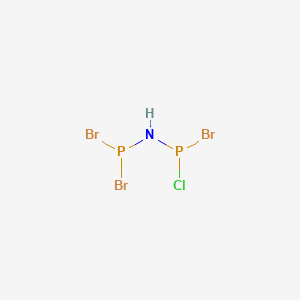
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
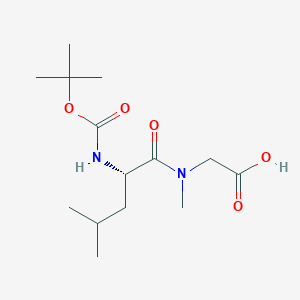

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)




